molecular formula C10H13NO5S B055989 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid CAS No. 119225-23-9

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

Cat. No.: B055989
CAS No.: 119225-23-9
M. Wt: 259.28 g/mol
InChI Key: HYTYCWLPWZUXKN-UHFFFAOYSA-N
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Description

“2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid” is a chemical compound with the molecular formula C10H13NO5S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzyloxy carbonyl group attached to an amino group, which is further attached to an ethanesulfonic acid group . The molecular weight of this compound is 259.28 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that compounds with benzylic positions are susceptible to oxidative degradation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, and its surface tension is 48.3±3.0 dyne/cm . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Benzoxaboroles and Their Applications

  • Benzoxaboroles , derivatives of phenylboronic acids, have shown exceptional properties and wide applications. Beyond their use as building blocks and protecting groups in organic synthesis, certain benzoxaboroles display biological activity and are under clinical trials. They also bind hydroxyl compounds, suggesting potential as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Synthesis and Transformations of β-Amino Acid Derivatives

  • β-Amino acids have been the focus of drug research due to their biological relevance. Metathesis reactions are widely used for accessing alicyclic β-amino acids or densely functionalized derivatives of this group. This indicates the importance of innovative synthesis methods in creating functionalized molecules with potential pharmaceutical applications (Kiss et al., 2018).

Carbon Capture with Amino Acid Salt Solutions

  • Amino acid salt (AAS) solutions are considered promising CO2 absorbents for carbon capture and storage (CCS), highlighting the environmental and technological applications of amino acid-based solutions in addressing climate change (Zhang et al., 2018).

Functionalization of Quantum Dots with Amino Acids

  • Functionalizing carbon-based quantum dots with amino acids can enhance their electronic and optical properties, making them suitable for optoelectronic devices. This research area explores the application of amino acid-functionalized quantum dots in sensors and energy storage systems, providing a pathway for novel applications (Ravi et al., 2021).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid can be achieved through a multi-step reaction process starting from commercially available starting materials.", "Starting Materials": [ "Benzoic acid", "Ethanesulfonic acid", "Benzyl alcohol", "Sodium hydroxide", "Thionyl chloride", "Diethyl ether", "N,N-Dimethylformamide", "Triethylamine", "N-Hydroxysuccinimide", "N,N'-Dicyclohexylcarbodiimide" ], "Reaction": [ "The first step involves the conversion of benzoic acid to benzyl chloride using thionyl chloride in the presence of diethyl ether.", "The benzyl chloride is then reacted with ethanesulfonic acid in the presence of sodium hydroxide and N,N-dimethylformamide to yield the corresponding sulfonic acid ester.", "The ester is then hydrolyzed using sodium hydroxide to give the sulfonic acid.", "The sulfonic acid is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding sulfo-N-hydroxysuccinimide ester.", "Finally, the sulfo-N-hydroxysuccinimide ester is reacted with ethylenediamine to yield 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid." ] }

119225-23-9

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

1-amino-3-oxo-3-phenylmethoxypropane-1-sulfonic acid

InChI

InChI=1S/C10H13NO5S/c11-9(17(13,14)15)6-10(12)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,13,14,15)

InChI Key

HYTYCWLPWZUXKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(N)S(=O)(=O)O

synonyms

2-CBZ-AMINO-ETHANESULFONIC ACID

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of taurine (12.5 g, 100 mmol), benzyl chloroformate (15.1 mL, 105 mmol) and sodium carbonate (10.6 g, 100 mmol) in water (250 mL) was stirred at room temperature for overnight. The product mixture was extracted with diethyl ether. The organic extract was concentrated under vacuum to provide 2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid. Without further purification, the sulfonic acid was treated with thionyl chloride (15 mL, 206 mmol) with external ice-water bath cooling. The resultant mixture was stirred at room temperature for 1 hour, and poured into ice water. The mixture was extracted with diethyl ether. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the title compound as white solid.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid

Synthesis routes and methods II

Procedure details

Taurine (1 g; 8 mmol) was dissolved in 2N NaOH (4.3 mL) and, after cooling on ice/water bath, 4N NaOH (2.14 mL) and a solution of benzyloxycarbonyl chloride (3.27 mL; 8 mmol) in toluene (3 mL) were dropped at same time. After the additions, the mixture was left stirring at T=0-5° C. for 1 h. The reaction was quenched by adding diethyl ether. The mixture was debated and the phases were separated. The aqueous one was cooled to 0-5° C. and 37% HCl was added to pH=2. The acidic phase was extracted with ethyl acetate (3×10 mL) and the collected organic extracts were washed with water (2×15 mL) and brine (15 mL), dried over Na2SO4 and evaporated under vacuum to give 2-(N-benzyloxycarbonylamino)ethanesulfonic acid as crude product purified by trituration in diethyl ether to give the pure product as white solid (1.46 g; 5.64 mmol Yield=70.5%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.14 mL
Type
solvent
Reaction Step Two
Name
2-(N-benzyloxycarbonylamino)ethanesulfonic acid

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